Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

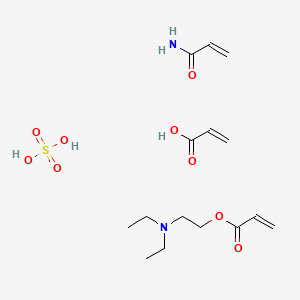

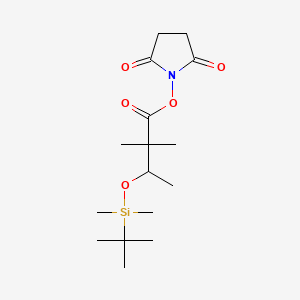

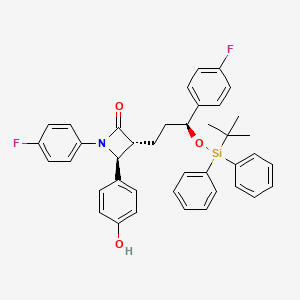

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a chemical compound with the molecular formula C40H39F2NO3Si and a molecular weight of 647.82 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is complex, with a molecular formula of C40H39F2NO3Si . It is related to Ezetimibe, a cholesterol absorption inhibitor .Physical And Chemical Properties Analysis

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether appears as a foam and is soluble in Chloroform and Ethyl Acetate . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen

Ezetimibe's Metabolism and Pharmacokinetics

Ezetimibe inhibits intestinal cholesterol uptake without affecting the absorption of fat-soluble nutrients. It is rapidly absorbed and metabolised, with ezetimibe-glucuronide being its active form. Ezetimibe's metabolism primarily involves glucuronidation in the intestine and liver. It exhibits a favorable drug-drug interaction profile, showing no clinically significant interactions with a variety of drugs used in hypercholesterolemia treatment. This property underscores its potential in combination therapies and its safety in multi-drug regimens (Kosoglou et al., 2005).

Non-LDL Cholesterol-Associated Actions

Beyond its primary function of lowering LDL cholesterol, ezetimibe influences other lipid and metabolic parameters. It effectively reduces triglycerides and increases HDL cholesterol levels. Its utility extends to patients with specific lipid metabolism disorders such as sitosterolemia, where it significantly reduces plasma phytosterol concentrations. This highlights ezetimibe's role in managing a spectrum of lipid disorders and its potential benefits beyond traditional cholesterol-lowering effects (Gazi & Mikhailidis, 2006).

Analytical Methods for Ezetimibe

Scientific research on ezetimibe encompasses the development of analytical methods for quantifying the drug in pharmaceutical formulations and biological matrices. These methodologies are critical for quality control, pharmacokinetic studies, and understanding the drug's behavior in biological systems. Techniques primarily involve liquid chromatography with ultraviolet detection for pharmaceutical analysis and liquid chromatography-tandem mass spectrometry for biological matrices. This area of research supports the drug's development and therapeutic monitoring (Rocha et al., 2020).

Patent Landscape for Cholesterol Absorption Inhibitors

Ezetimibe's introduction has spurred research into novel cholesterol absorption inhibitors, which are critical for managing hypercholesterolemia, especially in patients who require combination therapy for achieving lipid goals. The exploration of novel therapeutic targets and the development of new drugs in this class underscore the ongoing innovation in treating lipid disorders. This research avenue is vital for expanding treatment options beyond ezetimibe, highlighting its role in pioneering the field of cholesterol absorption inhibition (Chhabria & Mahajan, 2009).

Eigenschaften

IUPAC Name |

(3R,4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBPHYMIRLKDFY-NVLDWDGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC[C@@H]3[C@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724532 |

Source

|

| Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether | |

CAS RN |

1217748-67-8 |

Source

|

| Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.